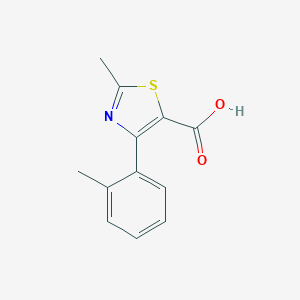
2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid, also known as MTA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTA is a member of the thiazolecarboxylic acid family and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid is not fully understood. However, it has been proposed that this compound may exert its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This compound may also induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have antibacterial activity against Gram-positive bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid in lab experiments is its wide range of biological activities. This compound has been found to exhibit anti-inflammatory, anti-cancer, and antibacterial properties, making it a versatile compound for research. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound in more detail. Additionally, further studies are needed to evaluate the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and bacterial infections.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits anti-inflammatory, anti-cancer, and antibacterial properties and has been found to have a range of biochemical and physiological effects. While this compound has several advantages for lab experiments, such as its versatility, its limited solubility in water may pose challenges. Future research on this compound should focus on the development of this compound derivatives with improved solubility and bioavailability, the investigation of its mechanism of action, and the evaluation of its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been found to exhibit antibacterial activity against Gram-positive bacteria.
Propiedades
Número CAS |
188679-17-6 |
|---|---|
Fórmula molecular |
C12H11NO2S |
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
2-methyl-4-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO2S/c1-7-5-3-4-6-9(7)10-11(12(14)15)16-8(2)13-10/h3-6H,1-2H3,(H,14,15) |
Clave InChI |
HXRVCLGEJFLPMR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=C(SC(=N2)C)C(=O)O |
SMILES canónico |
CC1=CC=CC=C1C2=C(SC(=N2)C)C(=O)O |
Sinónimos |
2-METHYL-4-(2-METHYLPHENYL)-5-THIAZOLECARBOXYLIC ACID |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


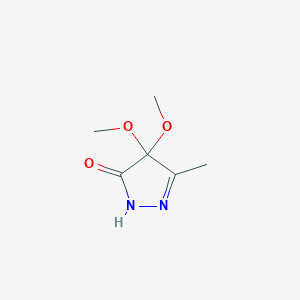




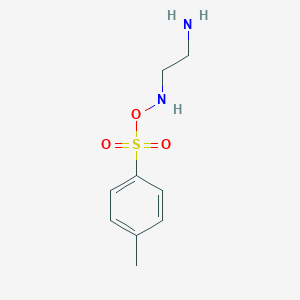


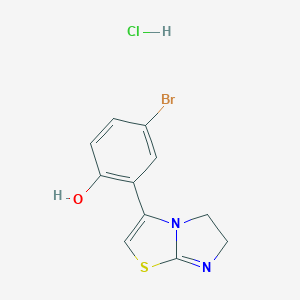
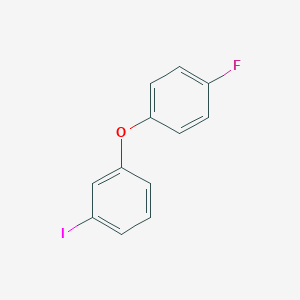
![4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B66817.png)

